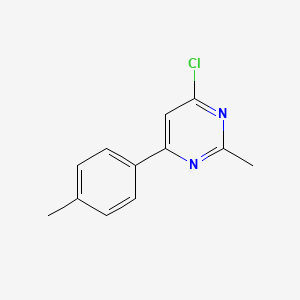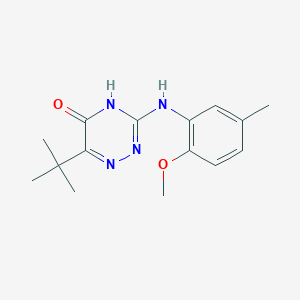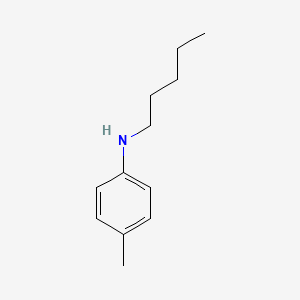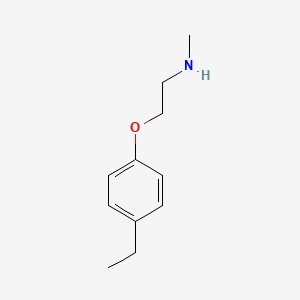
5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride is a chemical compound known for its unique structure and reactivity. It features a benzoyl chloride group attached to a methoxy-substituted benzene ring, with an azepane (a seven-membered nitrogen-containing ring) sulfonyl group. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride typically involves multiple steps:
-
Formation of the Azepane Sulfonyl Group: : The azepane ring is first sulfonylated using a sulfonyl chloride reagent under basic conditions. This step often requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.
-
Methoxylation of Benzene Ring: : The benzene ring is methoxylated using a methoxy group donor, such as dimethyl sulfate or methanol in the presence of a strong base like sodium hydride.
-
Coupling Reaction: : The sulfonylated azepane is then coupled with the methoxy-substituted benzene ring using a coupling reagent like thionyl chloride or oxalyl chloride to form the benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The benzoyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
-
Oxidation and Reduction: : The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides. These reactions typically require strong oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
-
Hydrolysis: : The benzoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid in the presence of water or aqueous base.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under mild to moderate conditions.
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Hydrolysis: Water or aqueous sodium hydroxide.
Major Products
Amides, esters, and thioesters: from substitution reactions.
Sulfonic acids: from oxidation reactions.
Sulfides: from reduction reactions.
Carboxylic acids: from hydrolysis reactions.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride is used as an intermediate for the preparation of various functionalized compounds. Its reactivity makes it a valuable building block for complex molecule construction.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its functional groups enable it to participate in polymerization reactions, leading to materials with unique properties.
Mechanism of Action
The mechanism by which 5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride exerts its effects depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site or an allosteric site, thereby modulating enzyme activity. The sulfonyl and benzoyl chloride groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition.
Comparison with Similar Compounds
Similar Compounds
5-(Azepan-1-ylsulfonyl)-2-methoxyaniline: Similar structure but lacks the benzoyl chloride group.
5-(Piperidin-1-ylsulfonyl)-2-methoxybenzoyl chloride: Contains a piperidine ring instead of an azepane ring.
5-(Morpholin-1-ylsulfonyl)-2-methoxybenzoyl chloride: Contains a morpholine ring instead of an azepane ring.
Uniqueness
5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride is unique due to the presence of both the azepane sulfonyl group and the benzoyl chloride group. This combination provides distinct reactivity and potential for diverse applications in synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C14H18ClNO4S |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C14H18ClNO4S/c1-20-13-7-6-11(10-12(13)14(15)17)21(18,19)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
InChI Key |
IHFQLCZZXGSXPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12123513.png)
![N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide](/img/structure/B12123515.png)







![N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12123577.png)
![Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]-](/img/structure/B12123583.png)
![4-amino-N-[2-(2-chloro-6-fluorophenyl)ethyl]benzene-1-sulfonamide](/img/structure/B12123586.png)
